molecular formula C15H8N2O6 B5803910 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-nitrobenzoic acid

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-nitrobenzoic acid

Cat. No.: B5803910
M. Wt: 312.23 g/mol
InChI Key: MPBWFFFLBXSSAX-UHFFFAOYSA-N
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Description

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-nitrobenzoic acid is an organic compound belonging to the class of phthalimides. These compounds are characterized by a 1,3-dioxoisoindoline moiety. The compound is notable for its aromatic heterocyclic structure, which includes both a phthalimide and a nitrobenzoic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-nitrobenzoic acid typically involves the reaction of phthalic anhydride with 4-nitroaniline under acidic conditions to form the phthalimide intermediate. This intermediate is then subjected to further reactions to introduce the benzoic acid moiety. The reaction conditions often require controlled temperatures and the use of solvents such as acetic acid or dimethylformamide.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-nitrobenzoic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon or tin(II) chloride.

    Substitution: Conditions involving concentrated sulfuric acid or nitric acid for nitration.

Major Products

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-aminobenzoic acid.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-nitrobenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-nitrobenzoic acid involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The phthalimide moiety can also interact with proteins and enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethanethioamide
  • 2-(2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]anilino}ethyl)-1H-isoindole-1,3(2H)-dione
  • 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoic acid

Uniqueness

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-nitrobenzoic acid is unique due to the presence of both a nitro group and a benzoic acid moiety, which imparts distinct chemical reactivity and potential biological activity compared to other phthalimide derivatives.

Properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-4-nitrobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8N2O6/c18-13-9-3-1-2-4-10(9)14(19)16(13)12-7-8(17(22)23)5-6-11(12)15(20)21/h1-7H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPBWFFFLBXSSAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=C(C=CC(=C3)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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